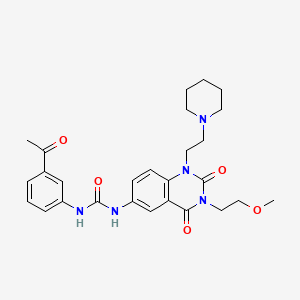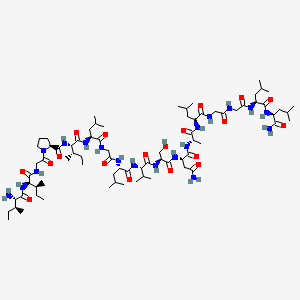
COP1-ATGL modulator 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
COP1-ATGL modulator 1 is an orally active compound that modulates the COP1-ATGL axis. It is known to increase the expression of adipose triglyceride lipase (ATGL) protein, reduce ATGL ubiquitination, and COP1 autoubiquitination. This compound has shown potential in reducing lipid accumulation in hepatocytes, making it a promising candidate for the treatment of nonalcoholic fatty liver disease .
Preparation Methods
The synthetic routes and reaction conditions for COP1-ATGL modulator 1 involve several steps. The compound has a molecular weight of 507.58 and a formula of C27H33N5O5 . The preparation involves dissolving the compound in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL, with the use of ultrasonic assistance due to the hygroscopic nature of DMSO . The compound is then stored at -20°C for up to 3 years in powder form, or at -80°C for up to 6 months in solvent .
Chemical Reactions Analysis
COP1-ATGL modulator 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure and enhance its activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
COP1-ATGL modulator 1 has a wide range of scientific research applications:
Chemistry: The compound is used in the study of lipid metabolism and the regulation of ATGL expression.
Biology: It is employed in research on hepatic lipid metabolism and the role of ATGL in fatty liver disease.
Medicine: The compound shows potential as a therapeutic agent for nonalcoholic fatty liver disease and other metabolic disorders.
Industry: This compound is used in the development of new drugs and therapeutic strategies targeting lipid metabolism
Mechanism of Action
The mechanism of action of COP1-ATGL modulator 1 involves the modulation of the COP1-ATGL axis. The compound increases ATGL protein expression, reduces ATGL ubiquitination, and COP1 autoubiquitination. This leads to a decrease in lipid accumulation in hepatocytes. The molecular targets and pathways involved include the ubiquitin-proteasome system and the regulation of hepatic lipid metabolism .
Comparison with Similar Compounds
COP1-ATGL modulator 1 is unique in its ability to modulate the COP1-ATGL axis effectively. Similar compounds include other modulators of the ubiquitin-proteasome system and lipid metabolism regulators. this compound stands out due to its oral activity and its specific effects on ATGL expression and ubiquitination .
Properties
Molecular Formula |
C27H33N5O5 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
1-(3-acetylphenyl)-3-[3-(2-methoxyethyl)-2,4-dioxo-1-(2-piperidin-1-ylethyl)quinazolin-6-yl]urea |
InChI |
InChI=1S/C27H33N5O5/c1-19(33)20-7-6-8-21(17-20)28-26(35)29-22-9-10-24-23(18-22)25(34)32(15-16-37-2)27(36)31(24)14-13-30-11-4-3-5-12-30/h6-10,17-18H,3-5,11-16H2,1-2H3,(H2,28,29,35) |
InChI Key |
GPYDOCYVXSAKDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=O)N(C3=O)CCOC)CCN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12370125.png)





![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,10S,13S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B12370160.png)
![N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12370166.png)


